molecular formula C13H11NO2 B11953971 3-[(2-Hydroxybenzyl)amino]phenol CAS No. 782-75-2

3-[(2-Hydroxybenzyl)amino]phenol

Cat. No.: B11953971
CAS No.: 782-75-2
M. Wt: 213.23 g/mol
InChI Key: UALRWOGQNILXLJ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxybenzyl)amino]phenol is an aromatic amine derivative characterized by a phenol core substituted with a 2-hydroxybenzylamino group at the 3-position. Its structure combines phenolic and benzylamine moieties, enabling diverse chemical interactions, including hydrogen bonding and metal coordination. The compound is synthesized via nucleophilic substitution or condensation reactions involving 2-hydroxybenzylamine and substituted phenols .

Key applications include:

  • Corrosion Inhibition: Demonstrated efficacy as a corrosion inhibitor for mild steel in acidic environments, attributed to its adsorption on metal surfaces via lone electron pairs from the hydroxyl and amine groups .
  • Coordination Chemistry: The hydroxybenzylamino group facilitates metal chelation, making it a candidate for synthesizing ligands in radiopharmaceuticals or anticancer agents .

Properties

CAS No.

782-75-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H11NO2/c15-12-6-3-5-11(8-12)14-9-10-4-1-2-7-13(10)16/h1-9,15-16H

InChI Key

UALRWOGQNILXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-aminophenol. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

The process may include steps for solvent recovery and recycling to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The azomethine group plays a crucial role in the coordination with metal ions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure is compared to derivatives with varying substituents (Table 1).

Table 1: Structural Comparison of 3-[(2-Hydroxybenzyl)amino]phenol and Analogues

Compound Name Substituents/Modifications Key Features Applications References
This compound -OH at 2-position of benzyl; -NH- at 3-phenol Hydrogen bonding via phenolic OH and amine; planar aromatic system Corrosion inhibition, metal chelation
2-[(2-Hydroxybenzyl)amino]benzonitrile -CN replaces -OH at phenol 3-position Electron-withdrawing cyano group enhances adsorption on metal surfaces Enhanced corrosion inhibition
4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid -SO3H replaces phenol -OH Increased acidity and solubility; proton conduction in thermal switches Proton exchange membranes
2,4-Di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)-phenol Bulky tert-butyl groups; dimethylaminoethyl chain Steric hindrance alters conformation; stabilizes via C–H⋯π interactions Ligand for high-oxidation-state metals

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CN in 2-[(2-Hydroxybenzyl)amino]benzonitrile) improve corrosion inhibition by strengthening metal surface adsorption .
  • Bulky Substituents (e.g., tert-butyl groups in ’s compound) reduce conformational flexibility but enhance stability in coordination complexes .
  • Acidic Modifications (e.g., -SO3H in 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid) enable applications in proton-conducting materials .
Functional Comparisons

A. Corrosion Inhibition this compound and its analogues inhibit corrosion via adsorption on mild steel. Comparative studies suggest:

  • Efficiency: The parent compound shows moderate inhibition, while cyano-substituted derivatives exhibit higher efficiency due to stronger electron-withdrawing effects .
  • Mechanism : Inhibition correlates with electron density at the amine group and aromatic ring planarity, which enhance adsorption .

C. Coordination Chemistry

  • Ligand Design: this compound’s N,O-donor set is less versatile than polydentate ligands like N,N,N′-tris(2-hydroxybenzyl)-1,2-diaminoethane (used in ), which form stable MnIII or TcIII complexes .
  • Hydrogen Bonding: Intramolecular O–H⋯N bonds in this compound stabilize its conformation, whereas bifurcated hydrogen bonds in ’s compound enable unique crystal packing .
Application-Specific Comparisons

Table 2: Application-Based Comparison

Application This compound Analogues/Competitors Advantages/Disadvantages
Corrosion Inhibition Moderate efficiency in HCl medium Cyano-substituted derivatives: Higher efficiency Simpler synthesis vs. enhanced performance
Enzyme Inhibition Indirect evidence via chalcone analogs Direct AChE inhibitors (e.g., donepezil) Lower potency vs. established drugs
Radiopharmaceutical Ligands Limited data Polydentate ligands (): Superior metal binding Limited versatility vs. tailored design

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